N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound characterized by a central acetamide backbone linked to a 2,5-dimethoxyphenyl group and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-8-9-19(26-2)18(14-17)21-20(24)15-22-10-12-23(13-11-22)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBJZOWBNKNWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dimethoxyphenylamine: This can be achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.
Formation of 2-(4-phenylpiperazin-1-yl)acetic acid: This involves the reaction of phenylpiperazine with chloroacetic acid.
Coupling Reaction: The final step involves coupling 2,5-dimethoxyphenylamine with 2-(4-phenylpiperazin-1-yl)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety exhibits reactivity toward alkylation and acylation due to its secondary amine groups. Key findings include:
| Reaction Type | Conditions | Product Characteristics | Source |
|---|---|---|---|
| Alkylation | Alkyl halides in basic media | N-alkylated piperazine derivatives | |
| Acylation | Acyl chlorides in DMF/DCM | Amide-functionalized derivatives |
For example, reacting the piperazine nitrogen with 4-(4-fluorophenyl)piperazine under basic conditions yields fluorophenyl-substituted analogs, as demonstrated in structurally related compounds . Steric hindrance from the phenyl and dimethoxyphenyl groups may necessitate prolonged reaction times or elevated temperatures.
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
The hydrolysis rate is slower compared to simpler acetamides due to steric hindrance from adjacent aromatic rings.
Electrophilic Aromatic Substitution
The dimethoxyphenyl group participates in electrophilic reactions, though reactivity is modulated by methoxy substituents:
| Reaction | Reagents | Position Selectivity | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups | |
| Sulfonation | H₂SO₄/SO₃ | Ortho/para dominance |
Methoxy groups act as activating, ortho/para-directing substituents. Competitive reactions at the phenylpiperazine ring are minimal due to deactivation by the electron-withdrawing acetamide group.
Salt Formation
The piperazine nitrogen can form salts with acids, enhancing solubility:
| Acid | Salt Form | Application Context | Source |
|---|---|---|---|
| HCl | Hydrochloride | Crystallization aid | |
| H₂SO₄ | Sulfate | Intermediate purification |
Salt formation is critical for isolating the compound during synthesis .
Oxidation and Reduction
Limited data exist for redox reactions, but theoretical pathways include:
| Process | Reagents | Expected Outcome | Source |
|---|---|---|---|
| Oxidation (amide) | KMnO₄/H⁺ | Degradation to CO₂/NH₃ | |
| Reduction (piperazine) | H₂/Pd-C | Saturation of piperazine |
Reduction of the piperazine ring is thermodynamically unfavorable due to aromatic stabilization .
Comparative Reactivity Insights
-
Steric Effects : Bulky substituents on both phenyl groups impede reactions at the acetamide nitrogen.
-
Electronic Effects : Electron-donating methoxy groups enhance electrophilic substitution on the dimethoxyphenyl ring, while the electron-withdrawing acetamide group deactivates the piperazine-attached phenyl ring.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is its anticonvulsant properties. A study synthesized various derivatives of this compound and evaluated their efficacy in animal models for epilepsy. The results indicated that certain derivatives exhibited significant activity in the maximal electroshock (MES) test, which is a standard model for assessing anticonvulsant efficacy. Notably, one derivative demonstrated a protective index (TD50/ED50) greater than 9.56, indicating a favorable safety profile compared to established antiepileptic drugs like phenytoin and valproic acid .
Table 1: Anticonvulsant Activity Data
| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |
|---|---|---|---|
| This compound | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
Serotonergic Activity
The compound has also been investigated for its action as a selective agonist at the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions. Research shows that derivatives of this compound can modulate serotonin pathways, potentially offering therapeutic avenues for conditions like depression and anxiety disorders .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects through its interaction with neuronal voltage-sensitive sodium channels. This property could be beneficial in treating neurodegenerative diseases where excitotoxicity plays a significant role .
Case Study 1: Anticonvulsant Efficacy
In an experimental study involving various derivatives of this compound, researchers conducted tests on rats to evaluate their anticonvulsant potential using both the MES and subcutaneous pentylenetetrazole (scPTZ) models. The findings revealed that while some compounds showed promising results in protecting against seizures, they did not induce significant motor impairment in the rotarod test, suggesting a favorable safety profile for further development as antiepileptic agents .
Case Study 2: Serotonergic Modulation
A separate investigation focused on the structure-activity relationship of this compound concerning its serotonergic activity. The study highlighted specific modifications that enhanced agonistic activity at the 5-HT2A receptor, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Structural Difference : The 4-phenylpiperazine group is substituted with a 4-fluorophenyl ring instead of phenyl.
- Implications: The fluorine atom’s electronegativity may enhance binding affinity to serotonin or dopamine receptors, as fluorinated analogs often exhibit improved pharmacokinetic profiles. Increased metabolic stability due to reduced susceptibility to oxidative metabolism compared to the non-fluorinated parent compound .
N-(3,5-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structural Difference : The 2,5-dimethoxyphenyl group is replaced with a 3,5-dimethylphenyl group.
- Reduced steric hindrance compared to methoxy groups might alter receptor selectivity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Structural Difference : The piperazine moiety is replaced with a benzothiazole ring bearing a trifluoromethyl group.
- Microwave-assisted synthesis (150°C, 7 minutes) yields a 31% pure product, indicating efficient but moderate scalability .
JNK Inhibitor VIII (N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide)
- Structural Difference: Incorporates a pyridin-2-yl group with amino, cyano, and ethoxy substituents.
- Implications: Designed as a selective JNK inhibitor, the pyridine ring and electron-withdrawing groups (cyano, ethoxy) likely enhance kinase binding via π-π interactions and hydrogen bonding. The 2,5-dimethoxyphenylacetamide moiety may stabilize the molecule in hydrophobic enzyme pockets .
Comparative Analysis Table
Research Findings and Structural Insights
- Crystallographic Data : highlights the importance of dihedral angles in N-substituted acetamides. For example, steric repulsion between substituents can lead to rotated amide groups (e.g., 80.7° dihedral angle in a dichlorophenyl analog), affecting binding conformations .
- Synthetic Methods : Microwave-assisted synthesis () offers rapid access to analogs, though yields remain moderate. Traditional methods (e.g., carbodiimide coupling in ) are slower but well-established .
- Receptor Interactions : The 2,5-dimethoxyphenyl group is recurrent in bioactive molecules, suggesting a role in hydrophobic interactions or π-stacking with aromatic residues in target proteins .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group , a phenylpiperazine moiety , and an acetamide linkage . Its molecular formula is with a molecular weight of 357.44 g/mol. The structural complexity allows it to interact with various biological targets, particularly in the central nervous system (CNS).
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 2,5-dimethoxyphenylamine : This is achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.
- Formation of 2-(4-phenylpiperazin-1-yl)acetic acid : This involves the reaction of phenylpiperazine with chloroacetic acid.
- Coupling Reaction : The final step couples the two intermediates using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .
This compound has been studied for its interactions with several biological targets:
- P2X7 Receptor Modulation : This receptor plays a crucial role in neuroinflammation and neurodegenerative diseases. Compounds similar to this compound have shown potential as antagonists, influencing neurotransmitter activity and signaling pathways .
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties in animal models. These compounds were designed as analogs to enhance efficacy against seizures .
Case Studies
- Anticonvulsant Activity Evaluation : A study synthesized various derivatives of this compound and evaluated their anticonvulsant effects using animal models. The findings indicated significant reductions in seizure frequency compared to control groups, suggesting potential therapeutic applications in epilepsy .
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results demonstrated that it could mitigate cell death and promote survival through antioxidant mechanisms .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
